(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol
Brand Name: Vulcanchem
CAS No.: 438565-34-5
VCID: VC2020760
InChI: InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol

CAS No.: 438565-34-5

Cat. No.: VC2020760

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol - 438565-34-5

Specification

CAS No. 438565-34-5
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name [3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2
Standard InChI Key ZHPSCWJFYANYDL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO

Introduction

Chemical Identity and Structure

(3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol is a heterocyclic organic compound characterized by its unique structure combining a benzo[d] dioxole ring fused to an isoxazole ring, with a methanol group attached. The compound's molecular framework provides a versatile scaffold for chemical modifications and potential biological interactions.

Identification Parameters

The compound is clearly defined by several key identifiers that allow for unambiguous recognition in scientific literature and chemical databases.

ParameterValue
CAS Registry Number438565-34-5
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
IUPAC Name[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Standard InChIInChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2
Standard InChIKeyZHPSCWJFYANYDL-UHFFFAOYSA-N
Canonical SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO

The compound possesses several synonyms in the chemical literature, including 5-Isoxazolemethanol, 3-(1,3-benzodioxol-5-yl)- and [3-(1,3-BENZODIOXOL-5-YL)-5-ISOXAZOLYL]METHANOL, which may be encountered in different research contexts .

Physical and Chemical Properties

Understanding the physical and chemical properties of (3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol is essential for its appropriate handling, storage, and application in research settings.

Physical Properties

These properties determine the compound's behavior under various environmental conditions and influence its potential applications.

PropertyValueMethod
Physical StateSolidObserved
Boiling Point427.1±45.0 °CPredicted
Density1.407±0.06 g/cm³Predicted
LogP1.56260Experimental
Polar Surface Area (PSA)64.72000Experimental
pKa13.30±0.10Predicted

The compound's moderate LogP value indicates a balance between hydrophilicity and lipophilicity, which may contribute to its potential biological availability and membrane permeability in physiological systems .

Chemical Reactivity

(3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol can participate in various chemical reactions, making it valuable for synthetic chemistry applications.

Oxidation Reactions

The primary alcohol group can undergo oxidation to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and reaction conditions employed. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions

The compound can be subjected to reduction using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially targeting the isoxazole ring or other reducible functional groups.

Substitution Reactions

The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, expanding the range of potential derivatives that can be synthesized from this compound.

Synthesis and Production

SupplierPurityQuantityPrice (USD)Reference Date
eNovation Chemicals LLC95%50mg$190June 2024
eNovation Chemicals LLC95%100mg$255June 2024
eNovation Chemicals LLC95%250mg$370June 2024
eNovation Chemicals LLC95%500mg$610June 2024
eNovation Chemicals LLC95%1g$1,115June 2024
eNovation Chemicals LLC95%5g$4,475June 2024
TRCUnknown10mg$50June 2022
TRCUnknown50mg$160June 2022
TRCUnknown100mg$250June 2022
Chemenu95%1g$464June 2021

This pricing information suggests that the compound remains primarily a research chemical sold in small quantities for specialized applications rather than a bulk commercial product .

Biological Activity and Research Applications

Current Research Focus

(3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol has attracted attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Properties

The compound is being studied for potential antimicrobial activities, though specific mechanisms of action remain under investigation.

Pharmaceutical Relevance

The compound's unique structure makes it a potential candidate for pharmaceutical research and development. Its heterocyclic framework serves as a scaffold for designing molecules with targeted biological activities.

Similar isoxazole-containing compounds have been investigated in clinical trials for various conditions. For example, a study examined PF-04958242, an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid glutamate-positive allosteric modulator, for potential effects on auditory function in individuals with age-related sensorineural hearing loss .

Research as Synthetic Intermediates

Beyond direct biological applications, (3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties.

A recent study investigated the synthesis and structure-activity relationships of isoxazole-triazole bis-heterocyclic compounds as analogues of natural lignans with antiparasitic activity. Compounds in this class demonstrated activity against Trypanosoma cruzi amastigotes, with some exhibiting GI50 values comparable to benznidazole, a standard treatment for Chagas disease .

Structure-Activity Relationships

Structural Features and Activity

The biological activity of (3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol and related compounds appears to be influenced by specific structural elements:

Structure-activity relationship studies of similar compounds have indicated correlations between growth inhibitory potency and the presence of bulky hydrophobic groups in specific positions of the molecular scaffold .

Comparison with Similar Compounds

Several structurally related compounds demonstrate the impact of subtle structural modifications on biological activity:

CompoundStructural DifferenceReported Activity
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanolPositional isomer (3-yl vs 5-yl)Similar chemical reactivity, biological activity not fully characterized
(3-(Benzo[d] dioxol-5-yl)isoxazol-5-yl)ethanolExtended carbon chain (ethanol vs methanol)May affect solubility and receptor interactions
3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazoleReplacement of dioxole with dimethoxy groups; addition of triazoleActive against T. cruzi (GI50 12.2 μM)

These comparisons highlight how minor structural modifications can significantly impact the biological properties of these heterocyclic compounds .

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques can be employed for the identification and characterization of (3-Benzo dioxol-5-YL-isoxazol-5-YL)-methanol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable structural information. The ¹H NMR spectrum would show characteristic signals for:

  • The methylene protons of the dioxole group (typically around 6.0 ppm)

  • The aromatic protons of the benzodioxole ring (6.7-7.3 ppm)

  • The isoxazole proton (around 6.5 ppm)

  • The methylene protons adjacent to the hydroxyl group (around 4.5 ppm)

  • The hydroxyl proton (variable, depending on concentration and solvent)

Mass Spectrometry

Mass spectrometry is useful for confirming the molecular weight (219.19 g/mol) and fragmentation pattern characteristic of the compound's structure.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • O-H stretching (3200-3600 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C=N stretching of the isoxazole ring (around 1600 cm⁻¹)

  • C-O stretching of the dioxole and alcohol groups (1000-1300 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the purification and quality control of this compound. Typical HPLC conditions might include a C18 column with a methanol/water gradient system.

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